Benzene, (1-ethenylbutyl)-
Description
Properties
CAS No. |
64275-32-7 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
hex-1-en-3-ylbenzene |
InChI |
InChI=1S/C12H16/c1-3-8-11(4-2)12-9-6-5-7-10-12/h4-7,9-11H,2-3,8H2,1H3 |
InChI Key |
CLFGJCINGJTUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Benzene Derivatives
One common approach to prepare alkyl-substituted benzenes is via Friedel-Crafts alkylation, where an alkyl halide or alkene is reacted with benzene in the presence of a Lewis acid catalyst (e.g., AlCl3). However, direct Friedel-Crafts alkylation with vinyl-substituted alkyl halides is often problematic due to rearrangements and polymerization of the vinyl group.
Cross-Coupling Reactions
Modern synthetic methods favor transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Negishi couplings) to form C–C bonds with high regio- and stereoselectivity. For example:
Heck Reaction: Coupling of an aryl halide (e.g., bromobenzene) with an alkene such as 1-ethenylbutene under palladium catalysis can directly install the vinylbutyl substituent on the benzene ring.
Suzuki Coupling: Coupling of an aryl boronic acid with a vinyl-substituted alkyl halide or vinylboronate ester.
These methods allow for precise control over the substitution pattern and preserve the vinyl group.
Specific Preparation Methods for Benzene, (1-ethenylbutyl)-
While direct literature on “Benzene, (1-ethenylbutyl)-” is limited, analogous preparation methods for similar vinylalkylbenzenes can be adapted:
Synthesis via Heck Coupling
Reactants: Bromobenzene and 1-ethenylbutene (or a suitable vinylbutyl alkene).
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4).
Conditions: Base (e.g., triethylamine), polar aprotic solvent (e.g., DMF), temperature around 80–120 °C.
Mechanism: The palladium catalyst facilitates the coupling of the aryl halide with the alkene, forming the vinylbutyl substituent on the benzene ring.
Advantages: High regioselectivity, mild conditions, and preservation of the vinyl group.
Preparation via Friedel-Crafts Alkylation of Benzene with 1-Ethenylbutyl Halide
Reactants: Benzene and 1-ethenylbutyl chloride or bromide.
Catalyst: Lewis acid such as AlCl3.
Conditions: Anhydrous environment, low temperature to minimize rearrangements.
Notes: This method risks carbocation rearrangements and polymerization of the vinyl group, so it is less favored for vinyl-substituted alkylbenzenes.
Synthesis via Grignard or Organolithium Reagents
Step 1: Preparation of 1-ethenylbutylmagnesium bromide or lithium reagent.
Step 2: Reaction with a suitable benzene derivative bearing a leaving group (e.g., bromobenzene) under transition metal catalysis.
Notes: This method requires careful control to avoid side reactions and is more complex.
Data Table: Comparison of Preparation Methods
| Method | Reactants | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Heck Coupling | Bromobenzene + 1-ethenylbutene | Pd(0), base, DMF, 80–120 °C | 60–85 | High selectivity, mild conditions | Requires expensive catalyst |
| Friedel-Crafts Alkylation | Benzene + 1-ethenylbutyl halide | AlCl3, anhydrous, low temp | 40–60 | Simple reagents | Carbocation rearrangement risk |
| Grignard/Organolithium Route | 1-ethenylbutyl MgBr + aryl halide | Pd catalyst, inert atmosphere | 50–70 | Versatile | Sensitive reagents, complex setup |
Research Findings and Notes
Heck Coupling is the most reliable and widely used method for preparing vinyl-substituted alkylbenzenes due to its tolerance of functional groups and ability to maintain the vinyl group without rearrangement.
Friedel-Crafts Alkylation is less suitable for vinyl-substituted alkyl groups because the vinyl moiety can polymerize or rearrange under acidic conditions.
Purification of the product typically involves column chromatography or distillation under reduced pressure to separate the desired compound from side products and unreacted starting materials.
Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Benzene, (1-ethenylbutyl)-, can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogens as reagents and proceed via the formation of a positively charged intermediate (arenium ion).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of benzene derivatives can be achieved using hydrogen gas (H2) in the presence of a metal catalyst (such as palladium on carbon, Pd/C). This process can convert the ethenyl group to an ethyl group, resulting in the formation of 1-ethylbutylbenzene.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Nitration: Formation of nitrobenzene derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halobenzene derivatives.
Scientific Research Applications
Benzene, (1-ethenylbutyl)-, has various applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of polymers, resins, and other aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with aromatic moieties.
Industry: Employed in the manufacture of specialty chemicals, including fragrances, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of benzene, (1-ethenylbutyl)-, in chemical reactions typically involves the formation of a positively charged intermediate (arenium ion) during electrophilic aromatic substitution. This intermediate is stabilized by the conjugated π-electron system of the benzene ring. The compound’s reactivity is influenced by the electron-donating or electron-withdrawing nature of the substituents attached to the benzene ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
*Estimate based on homologous series.
Reactivity and Adsorption Behavior
- Electrophilic Substitution: The ethenyl group is electron-donating via conjugation, directing electrophiles to the para and ortho positions on the benzene ring. This contrasts with methyl or ethyl substituents, which exhibit weaker inductive effects .
Adsorption on Metal Surfaces :
- Benzene adsorbs flat on Pt(111) surfaces via π-orbital interactions, as shown by DFT calculations and STM studies .
- Substituted benzenes like toluene (methylbenzene) adsorb with tilted orientations due to steric hindrance. The ethenyl group in "Benzene, (1-ethenylbutyl)-" may enhance surface binding via additional π-metal interactions, similar to styrene (vinylbenzene) .
Electron-Stimulated Desorption (ESD)
- Mechanisms: ESD of benzene on Pt involves dissociative electron attachment (DEA), dipolar dissociation (DD), and dissociative ionization (DI). The ethenyl group may stabilize transient negative ions (TNIs) during DEA, altering fragmentation pathways compared to saturated analogs . Example: For 2 monolayers (ML) of benzene on Pt, anion desorption yields (e.g., H⁻) saturate at 2 ML, while cation yields (e.g., C₆H₆⁺) increase monotonically with film thickness up to 12 ML . Substituted benzenes may exhibit distinct thickness-dependent behavior due to substituent-induced charge localization.
Secondary Electron Effects :
Thermodynamic Data
| Compound | ΔrH° (Reaction Enthalpy) | Key Reaction |
|---|---|---|
| Benzene, (1-ethylbutyl)- | -0.30 ± 0.70 kJ/mol | Hydrogenation/alkylation pathways |
| Benzene, (1-methoxyethyl)- | 49.2 ± 0.4 kJ/mol | Vaporization enthalpy |
The ethenyl group likely lowers vaporization enthalpy compared to alkylbenzenes due to increased molecular rigidity and reduced van der Waals interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzene, (1-ethenylbutyl)- with high regioselectivity?
- Methodological Answer : The synthesis of alkyl-substituted benzenes like (1-ethenylbutyl)-benzene typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For regioselectivity, use sterically controlled alkylation agents (e.g., 1-ethenylbutyl chloride) with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Optimize reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane) to minimize carbocation rearrangements. Verify product purity via GC-MS and compare retention indices with NIST Chemistry WebBook data .
Q. How can researchers optimize purification methods for Benzene, (1-ethenylbutyl)- to minimize residual catalysts?
- Methodological Answer : Post-synthesis purification should involve sequential steps:
Neutralization : Quench excess Lewis acids (e.g., AlCl₃) with ice-cold water.
Distillation : Use fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the product from low-boiling-point impurities .
Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (95:5) to remove polar byproducts. Monitor fractions via TLC and confirm purity using NMR (¹H and ¹³C) .
Q. What basic spectroscopic techniques are critical for characterizing Benzene, (1-ethenylbutyl)-?
- Methodological Answer :
- NMR : Analyze ¹H NMR for aromatic protons (δ 6.5–7.5 ppm) and ethenyl protons (δ 4.5–6.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the butyl chain .
- IR : Confirm C=C stretching (1640–1680 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
- Mass Spectrometry : Compare fragmentation patterns (e.g., m/z peaks for [M]⁺ and alkyl chain loss) with NIST reference spectra .
Advanced Research Questions
Q. What contradictions arise in interpreting the electronic effects of the 1-ethenylbutyl substituent on benzene, and how can they be resolved?
- Methodological Answer : Discrepancies in UV-Vis or NMR data may stem from competing resonance and inductive effects. To resolve:
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and compare with experimental NMR chemical shifts .
Substituent Cross-Validation : Compare with analogous compounds (e.g., (1-pentylheptyl)-benzene ) to isolate electronic contributions.
Solvent Studies : Analyze solvent-dependent UV-Vis shifts to differentiate conjugation (resonance) from steric hindrance effects .
Q. How can mechanistic studies elucidate the reaction pathways of Benzene, (1-ethenylbutyl)- in electrophilic substitution reactions?
- Methodological Answer :
Isotopic Labeling : Use deuterated benzene derivatives to track hydrogen migration during nitration or sulfonation.
Kinetic Analysis : Monitor reaction rates under varying temperatures and acid concentrations to distinguish between σ-complex and Wheland intermediate mechanisms .
Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to identify free-radical pathways in halogenation reactions .
Q. What strategies address conflicting spectral data in characterizing Benzene, (1-ethenylbutyl)-'s stereodynamic behavior?
- Methodological Answer :
Variable-Temperature NMR : Conduct ¹H NMR at –40°C to –80°C to slow conformational changes in the ethenylbutyl chain and resolve overlapping peaks .
2D NOESY : Map spatial proximity between ethenyl protons and aromatic protons to confirm rotational barriers .
Cross-Platform Validation : Compare IR and Raman spectra to distinguish vibrational modes obscured by symmetry .
Q. How do computational models predict the steric and electronic influences of the 1-ethenylbutyl group on benzene's aromatic reactivity?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Simulate solvent-accessible surface area (SASA) to quantify steric bulk effects on reaction sites .
Frontier Orbital Analysis : Calculate HOMO-LUMO gaps using Gaussian 09 to predict regioselectivity in Diels-Alder reactions .
Charge Density Maps : Use QTAIM (Quantum Theory of Atoms in Molecules) to visualize electron withdrawal/donation at substituent attachment points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
